molecular formula C15H22O5 B1264611 6-O-Methylpapyracon C

6-O-Methylpapyracon C

Cat. No.: B1264611
M. Wt: 282.33 g/mol
InChI Key: HRGQUZFZALCQPL-UGBLBMCTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Methylpapyracon C is a minor metabolite isolated from the culture fluids of the ascomycete Lachnum papyraceum. This compound is structurally related to mycorrhizin A, a known nematicidal and antibiotic compound. This compound has been studied for its nematicidal, antibiotic, and cytotoxic activities, although these activities are generally weaker compared to mycorrhizin A .

Preparation Methods

The preparation of 6-O-Methylpapyracon C involves the extraction from the culture fluids of Lachnum papyraceum. The synthetic routes and reaction conditions for this compound have not been extensively documented in the literature. it is known that the compound is isolated along with other minor metabolites such as papyracon D, this compound, lachnumfuran A, and lachnumlactone A .

Chemical Reactions Analysis

6-O-Methylpapyracon C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the specific reactions and products of this compound is limited in the available literature .

Scientific Research Applications

6-O-Methylpapyracon C has been studied for its nematicidal, antibiotic, and cytotoxic activities. It has shown potential in the biological control of nematodes and as an antimicrobial agent. The compound’s activities are generally weaker compared to mycorrhizin A, but it still holds promise for further research and development in these areas .

Mechanism of Action

The mechanism of action of 6-O-Methylpapyracon C involves its interaction with molecular targets and pathways related to its nematicidal, antibiotic, and cytotoxic activities. The specific molecular targets and pathways have not been extensively studied, but it is believed that the compound exerts its effects through similar mechanisms as mycorrhizin A, which includes disrupting cellular processes in nematodes and bacteria .

Comparison with Similar Compounds

6-O-Methylpapyracon C is structurally related to several other minor metabolites isolated from Lachnum papyraceum, including papyracon D, this compound, lachnumfuran A, and lachnumlactone A. These compounds share similar structural features and biological activities, but each has unique properties that make them distinct. For example, papyracon D possesses higher antibiotic activities, while lachnumlactone A is more nematicidal and cytotoxic .

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2S)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one

InChI

InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10-,11-,14-,15+/m0/s1

InChI Key

HRGQUZFZALCQPL-UGBLBMCTSA-N

Isomeric SMILES

C[C@@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O

Canonical SMILES

CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O

Synonyms

6-O-methylpapyracon B
6-O-methylpapyracon C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-Methylpapyracon C
Reactant of Route 2
6-O-Methylpapyracon C
Reactant of Route 3
6-O-Methylpapyracon C
Reactant of Route 4
6-O-Methylpapyracon C
Reactant of Route 5
Reactant of Route 5
6-O-Methylpapyracon C
Reactant of Route 6
6-O-Methylpapyracon C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.